molecular formula C71H136N40O24 B12389574 RS Repeat peptide

RS Repeat peptide

Cat. No.: B12389574
M. Wt: 1934.1 g/mol
InChI Key: QMXBMZMJMCQSKI-AVDXLQFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RS Repeat peptide is a synthetic peptide characterized by repeating sequences of arginine and serine residues. These peptides are known for their role in modulating phase separation of proteins, particularly those involved in alternative splicing and other cellular processes. The this compound mimics the RS domains found in serine/arginine-rich proteins, which are essential for various biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The RS Repeat peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The protected amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: RS Repeat peptide primarily undergoes phosphorylation reactions due to the presence of serine residues. These reactions are catalyzed by specific kinases, such as the dual specificity protein kinase CLK1 and serine/arginine-rich protein-specific kinases (SRPK).

Common Reagents and Conditions:

    Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of a kinase enzyme.

    Reaction Conditions: The reaction is usually carried out in an aqueous buffer at physiological pH and temperature.

Major Products: The major product of the phosphorylation reaction is the phosphorylated this compound, which can then participate in various cellular processes.

Scientific Research Applications

RS Repeat peptide has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in kinase assays to study the activity of specific kinases.

    Biology: this compound is employed to investigate the mechanisms of phase separation and alternative splicing in cells.

    Medicine: It has potential therapeutic applications in diseases related to splicing defects and protein aggregation.

    Industry: The peptide is used in the development of assays and diagnostic tools for kinase activity.

Mechanism of Action

The RS Repeat peptide exerts its effects by mimicking the RS domains of serine/arginine-rich proteins. These domains interact with RNA recognition motifs (RRMs) through a combination of electrostatic and cation-pi interactions. The peptide can modulate the phase separation of proteins like SRSF1, influencing their localization and function within the cell.

Comparison with Similar Compounds

    ER Repeat peptide: Contains repeating sequences of glutamic acid and arginine.

    SR Repeat peptide: Contains repeating sequences of serine and arginine, similar to RS Repeat peptide but with different sequence patterns.

Uniqueness: this compound is unique in its ability to modulate phase separation and alternative splicing through specific interactions with RNA recognition motifs. Its repeating arginine and serine residues provide a distinct pattern that is crucial for its biological functions.

Properties

Molecular Formula

C71H136N40O24

Molecular Weight

1934.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C71H136N40O24/c72-25-48(119)97-33(9-1-17-89-64(73)74)49(120)105-41(26-112)56(127)98-34(10-2-18-90-65(75)76)50(121)106-42(27-113)57(128)99-35(11-3-19-91-66(77)78)51(122)107-43(28-114)58(129)100-36(12-4-20-92-67(79)80)52(123)108-44(29-115)59(130)101-37(13-5-21-93-68(81)82)53(124)109-45(30-116)60(131)102-38(14-6-22-94-69(83)84)54(125)110-46(31-117)61(132)103-39(15-7-23-95-70(85)86)55(126)111-47(32-118)62(133)104-40(63(134)135)16-8-24-96-71(87)88/h33-47,112-118H,1-32,72H2,(H,97,119)(H,98,127)(H,99,128)(H,100,129)(H,101,130)(H,102,131)(H,103,132)(H,104,133)(H,105,120)(H,106,121)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,126)(H,134,135)(H4,73,74,89)(H4,75,76,90)(H4,77,78,91)(H4,79,80,92)(H4,81,82,93)(H4,83,84,94)(H4,85,86,95)(H4,87,88,96)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

QMXBMZMJMCQSKI-AVDXLQFISA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N

Canonical SMILES

C(CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.